molecular formula C12H12N2O3 B1418092 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid CAS No. 95494-51-2

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Cat. No.: B1418092
CAS No.: 95494-51-2
M. Wt: 232.23 g/mol
InChI Key: IWUFDMAFCDCNMQ-UHFFFAOYSA-N
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Description

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a chemical compound with the molecular formula C12H12N2O3. It is known for its unique structure, which includes a quinazolinone core linked to a butanoic acid moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Quinazolinone derivatives have been reported to display variable inhibitory effects on the growth of certain bacterial and fungal strains , suggesting that they may interfere with essential biochemical pathways in these organisms.

Result of Action

Given the antimicrobial activity of related quinazolinone derivatives , it’s plausible that this compound may exert similar effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid . Detailed studies are needed to understand these influences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazolinone core to its dihydro form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.

Scientific Research Applications

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is unique due to its specific structural features, which include a quinazolinone core linked to a butanoic acid moiety This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds

Properties

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUFDMAFCDCNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295034
Record name 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95494-51-2
Record name 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of conjugating 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid with peptides in the context of antimicrobial activity?

A1: The research paper [] explores the synthesis and antimicrobial evaluation of compounds where this compound is linked to various peptides (VP, GVP, VGVP, and GVGVP). This conjugation strategy is based on the premise that combining the inherent biological activity of peptides with the potential antimicrobial properties of the quinazolinone moiety could lead to compounds with enhanced antimicrobial effects. The study investigates how the structure of both the peptide and the linker influences the resulting compound's activity against different bacterial strains. []

Q2: How does the study explore the structure-activity relationship (SAR) of these quinazolinone-peptide conjugates?

A2: The research delves into the SAR by systematically altering the length and composition of the peptide chain and examining the impact on antimicrobial activity. [] It also considers the influence of hydrophobicity and polarity, which are crucial factors affecting a compound's interaction with bacterial membranes and its overall efficacy. [] This approach helps determine which structural features contribute most significantly to antimicrobial potency and offers insights into designing more effective antimicrobial agents.

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